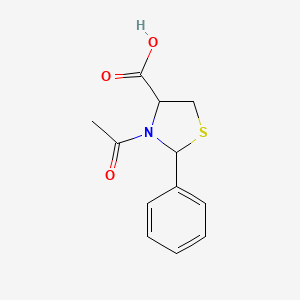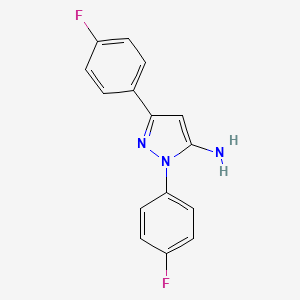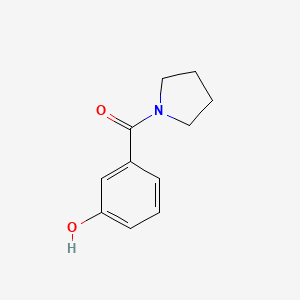
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
The compound "(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone" is a chemical structure that is part of a broader class of compounds that have been studied for various biological activities and chemical properties. The related compounds in the provided papers exhibit a range of activities, including aldose reductase inhibition, antimicrobial properties, and anti-inflammatory and anti-ulcer activities. These compounds are characterized by the presence of a phenyl group attached to a methanone moiety, with various substitutions that affect their chemical behavior and biological activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting with different phenyl or pyridyl groups. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the combination of a difluoro-hydroxyphenyl group with a pyrrol moiety to yield a compound with significant in vitro potency . Another example is the three-component synthesis of a pyridine derivative, which was achieved using malononitrile, an aldehyde, and piperidine, indicating the versatility of synthetic approaches for these types of compounds . The synthesis processes are crucial for the development of new pharmaceutical agents with improved efficacy and reduced side effects .
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD). For example, the crystal and molecular structure of a related compound was determined by XRD, revealing specific intermolecular hydrogen bonding patterns . The molecular geometries and vibrational frequencies of some compounds were also calculated using density functional theory (DFT), providing insights into their stability and reactivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of amino or hydroxy groups can lead to the formation of hydrogen bonds, which can affect the compounds' chemical behavior in biological systems or during synthesis . The substitution patterns on the phenyl rings can lead to different electronic properties, as evidenced by studies on the spectroscopic properties of substituted methanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, fluorescence, and absorption characteristics, are affected by their structural features and the environment. Studies have shown that the solvent polarity and hydrogen-bonding abilities can significantly influence the spectroscopic properties of these compounds . Additionally, the introduction of organotin(IV) to the structure of a related compound has been shown to enhance its antimicrobial activity, demonstrating the importance of metal complexes in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Organotin(IV) Complexes : New organotin(IV) complexes using derivatives of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized. These complexes exhibit potential as drugs due to their better antibacterial activities compared to other organotin(IV) derivatives (Singh, Singh, & Bhanuka, 2016).
Novel Fused Chromone–Pyrimidine Hybrids : A synthesis method for functionalized novel chromone-pyrimidine hybrids utilizing (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone has been described, highlighting its utility in creating complex chemical structures (Sambaiah et al., 2017).
Regioselective Synthesis of Pyrazole Derivatives : Research demonstrates a regioselective synthesis process for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, emphasizing the compound's role in facilitating complex chemical reactions (Alizadeh, Moafi, & Zhu, 2015).
Molecular Structure Analysis
- Crystal and Molecular Structure Analysis : Detailed crystallographic and conformational analysis of compounds like (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone showcases the application of (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone in structure-activity relationship studies (Huang et al., 2021).
Antimicrobial and Anticonvulsant Activities
Antimicrobial Activity : Derivatives of (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone have been found effective in antimicrobial applications, showing good activity against various pathogens (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticonvulsant Agents : Novel derivatives have been synthesized for their potential as sodium channel blockers and anticonvulsant agents, illustrating the therapeutic potential of this compound in neurological disorders (Malik & Khan, 2014).
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives have been used to target a variety of biochemical pathways in the treatment of human diseases .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives have been used to obtain compounds with a variety of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
(3-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)11(14)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDRCTWMPTANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537475 | |
| Record name | (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
80917-39-1 | |
| Record name | (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidine-1-carbonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



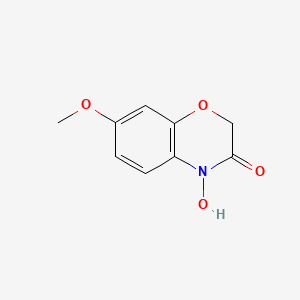

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

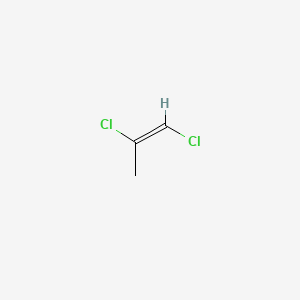


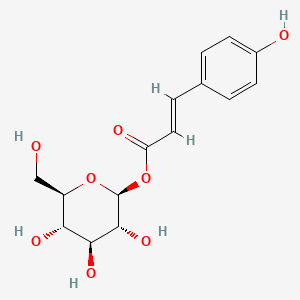
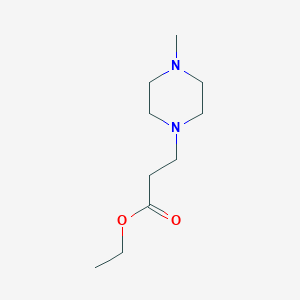
![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)
